molecular formula C23H34N4O2S B2367467 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946317-00-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2367467
CAS RN: 946317-00-6
M. Wt: 430.61
InChI Key: KNJDYJZBVNCTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H34N4O2S and its molecular weight is 430.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study explored the synthesis of novel thiazolidinone derivatives with antimicrobial activity against a range of bacterial and fungal strains, demonstrating the compound's potential as a basis for developing new antimicrobials (Patel, Kumari, & Patel, 2012).
  • Novel Triazepines, Pyrimidines, and Azoles : Another research synthesized and evaluated the antifungal activity of new compounds derived from toluenesulfonamide, showcasing its utility in generating compounds with good antifungal properties (Khodairy, Ali, & El-wassimy, 2016).
  • Sulfonamide Derivatives with Antimicrobial Activity : A study on the synthesis of sulfonamide derivatives reported their antimicrobial activity, highlighting the potent antimicrobial properties of some compounds compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Nonlinear Optics and Other Applications

  • Nonlinear Optical Materials : Research into ethyl-substituted stilbazolium derivatives for second-order nonlinear optics confirmed that ethyl substitution enhances solubility in organic solvents, a key property for optical materials (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, & Nakanishi, 2003).
  • Structure-Activity Relationship for Anti-Cancer Agents : An investigation into the structure-activity relationships of certain arylsulfonamide analogs revealed strategies for chemical modification to improve pharmacological properties toward developing as cancer therapeutics (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S/c1-18-6-7-19(2)23(16-18)30(28,29)24-17-22(27-14-12-26(5)13-15-27)20-8-10-21(11-9-20)25(3)4/h6-11,16,22,24H,12-15,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDYJZBVNCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

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